62-kD sucrose binding protein
Description
Properties
CAS No. |
147154-45-8 |
|---|---|
Molecular Formula |
C10H20O2 |
Synonyms |
62-kD sucrose binding protein |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of the 62 Kd Sucrose Binding Protein
Protein Domain Organization of the 62-kD Sucrose (B13894) Binding Protein
The 62-kD sucrose binding protein is synthesized as a precursor molecule with a molecular weight of approximately 65.5 kilodaltons. ontosight.ai Molecular cloning and sequence analysis have revealed that the protein contains a 29-amino acid N-terminal leader peptide, which is absent from the mature protein. nih.gov This leader sequence likely directs the protein into the secretory pathway. The mature protein itself is largely hydrophilic and is not considered an integral membrane protein as it lacks predicted transmembrane domains. nih.govnih.gov
Structurally, the protein is organized into distinct domains. It possesses a hydrophobic N-terminal domain, which is thought to be embedded in the membrane, and a hydrophilic C-terminal domain. ontosight.ai More detailed analysis has classified the 62-kD SBP as a bicupin, meaning it contains two cupin domains. researchgate.netoup.com The cupin superfamily is characterized by a conserved β-barrel core structure. researchgate.netasm.org This two-domain structure is a shared feature with other sucrose-binding proteins and certain seed storage proteins. researchgate.net The N-terminal cupin domain, in particular, shows strong conservation of key motifs when compared to other vicilin-like proteins. oup.com
Subcellular Localization of the this compound in Plant Tissues
The subcellular location of the 62-kD SBP appears to vary depending on the plant species and tissue type, suggesting multiple functional roles.
In several species, the protein is found associated with the plasma membrane in cells that are actively involved in sucrose transport. nih.gov For instance, in soybean, the 62-kD SBP is localized to the plasma membrane of mesophyll cells in young sink leaves, the companion cells of mature phloem, and the cells of developing cotyledons. nih.gov Similarly, a protein immunologically related to the soybean SBP was found on the plasma membrane of sieve-tube members in spinach leaves, shoots, and roots. oup.com
Conversely, other studies have localized SBPs to the protein storage vacuoles (PSVs). nih.govresearchgate.net In developing seeds of mung bean (Vigna radiata), a 64-kDa SBP (VrSBP1) was found to be specifically localized to the tonoplast, which is the membrane surrounding the PSV. nih.govresearchgate.net In other seeds, such as those of the faba bean and pea, SBPs have been found within the lumen of the PSVs, a distribution pattern similar to that of soluble storage proteins. nih.gov This dual localization points to a complex trafficking and functional scenario for this protein within the plant cell.
| Species | Tissue | Subcellular Location | Reference(s) |
| Soybean (Glycine max) | Young Sink Leaves (Mesophyll cells) | Plasma Membrane | nih.gov |
| Soybean (Glycine max) | Mature Phloem (Companion cells) | Plasma Membrane | nih.gov |
| Soybean (Glycine max) | Developing Cotyledons | Plasma Membrane | nih.govsemanticscholar.org |
| Spinach (Spinacia oleracea) | Leaves (Sieve-tube members) | Plasma Membrane | oup.com |
| Mung Bean (Vigna radiata) | Developing Seeds | Tonoplast of Protein Storage Vacuoles (PSVs) | nih.govresearchgate.netresearchgate.net |
| Faba Bean (Vicia faba) | Seeds | Lumen of Protein Storage Vacuoles (PSVs) | nih.gov |
| Pea (Pisum sativum) | Seeds | Lumen of Protein Storage Vacuoles (PSVs) | nih.gov |
Structural and Sequence Homology of this compound with Other Protein Families
Sequence analysis of the 62-kD SBP reveals that it does not share significant homology with other known transport proteins. oup.com Instead, it shows considerable structural and sequence similarity to members of the vicilin-like seed storage protein superfamily. researchgate.netoup.com This relationship suggests a common evolutionary origin. researchgate.net
The homology is significant, with the soybean SBP sharing approximately 35% identity and 50% similarity at the amino acid level with vicilin-like proteins from Arabidopsis. oup.com A pea polypeptide, p54, which is considered a precursor to a nuclear protein, also shows 60% identity with the precursor of the soybean sucrose-binding protein. deepdyve.com This homology extends to the genomic level, where the intron/exon junctions in the SBP gene are conserved in position when compared to genes of the vicilin superfamily.
The 62-kD SBP is also classified within the cupin superfamily, a large and functionally diverse group of proteins that includes seed storage proteins and enzymes like oxalate (B1200264) oxidase. researchgate.netasm.orgoup.com This classification is based on the presence of the conserved cupin domain, which forms a characteristic β-barrel structure. researchgate.netoup.com While the SBP shares structural motifs with these storage proteins, its function in sucrose binding and transport is distinct. researchgate.net
| Homologous Protein Family/Superfamily | Basis of Homology | Degree of Similarity | Reference(s) |
| Vicilin-like Seed Storage Proteins | Sequence and structural similarity, conserved intron/exon positions. | ~35% identity and 50% similarity with Arabidopsis vicilins. 60% identity with a pea p54 precursor. | researchgate.netoup.comdeepdyve.comufv.br |
| Cupin Superfamily | Presence of conserved cupin domains (bicupin structure) forming a β-barrel. | Belongs to the storage protein/sucrose protein-binding group within the superfamily. | researchgate.netasm.orgoup.commdpi.com |
Mechanistic Insights into 62 Kd Sucrose Binding Protein Function
Sucrose (B13894) Binding Specificity and Kinetic Characteristics of the 62-kD Sucrose Binding Protein
The 62-kD SBP exhibits a high degree of specificity for sucrose. nih.gov Studies using a photolyzable sucrose derivative, 6′-deoxy-6′-(4-azido-2-hydroxy)-benzamidosucrose (6′-HABS), showed that this analogue competitively inhibited the influx of radiolabeled sucrose into protoplasts from developing soybean cotyledons. oup.com Furthermore, the labeling of the 62-kD protein by the photoprobe was specifically protected by the presence of 100 millimolar sucrose. oup.com Other sugars, such as glucose and raffinose, did not offer this protective effect, highlighting the protein's specificity for sucrose. oup.com
A key kinetic characteristic of the 62-kD SBP is its non-saturable uptake mechanism. nih.gov When expressed in yeast, the protein mediates sucrose uptake that is linear and does not saturate with external sucrose concentrations up to 30 mM. nih.govoup.com This contrasts with many other sugar transporters that exhibit Michaelis-Menten kinetics with a definable saturation point. The non-saturable nature of SBP-mediated sucrose uptake is a significant feature that mimics the linear, non-saturable component of sucrose uptake observed in higher plants. nih.govoup.com
The table below summarizes the kinetic and binding characteristics of the 62-kD SBP.
| Characteristic | Description | Source(s) |
| Substrate Specificity | Highly specific for sucrose. | nih.govoup.com |
| Inhibitors | Competitively inhibited by sucrose analogues like 6′-HABS. | oup.com |
| Non-Protecting Sugars | Glucose, raffinose. | oup.com |
| Kinetics | Non-saturable uptake up to 30 mM sucrose. | nih.govoup.com |
| pH Sensitivity | Relatively insensitive to external pH. | nih.govoup.com |
| Protonophore Sensitivity | Relatively insensitive to treatment with protonophores. | nih.govoup.com |
| Sulfhydryl Reagent Sensitivity | Relatively insensitive to sulfhydryl-modifying reagents. | nih.gov |
Mechanisms of Sucrose Uptake Mediated by the this compound
The 62-kD SBP facilitates sucrose uptake across the plasma membrane. nih.govnih.gov Heterologous expression of the soybean 62-kD SBP in yeast has demonstrated that this protein can mediate sucrose uptake independently of other plant proteins. nih.govnih.gov The mechanism of uptake is distinct from the well-characterized proton-sucrose symport systems. nih.gov SBP-mediated sucrose uptake is not dependent on a proton gradient, as evidenced by its relative insensitivity to changes in external pH and the presence of protonophores, which dissipate proton gradients. nih.govoup.com
The protein is not an integral membrane protein but is associated with the plasma membrane. nih.gov Molecular cloning and sequence analysis revealed the presence of a 29-amino acid leader peptide that is absent in the mature protein, suggesting it enters the secretory pathway. nih.gov Despite its lack of transmembrane domains, it facilitates the movement of sucrose into the cell. nih.govnih.gov The binding of sucrose to the SBP is thought to induce a conformational change that allows the protein to facilitate sucrose transport. ontosight.ai It has been proposed that the SBP may form oligomeric complexes, such as homotrimers and homodimers, which could be relevant to its transport function. nih.gov
Interaction of this compound with Other Transport Systems and Pathways
Initially, it was proposed that the 62-kD SBP might function in conjunction with other proteins to transport sucrose. nih.govoup.com However, studies in yeast have shown it can mediate sucrose uptake independently. nih.govnih.gov This suggests that while it can function alone, interactions with other cellular components are not precluded and may occur in its native plant environment.
The SBP-mediated uptake represents the non-saturable component of sucrose transport, which coexists with a saturable, proton-coupled uptake system in many plant cells. nih.gov This indicates that the 62-kD SBP is part of a larger, more complex system of sucrose transport in plants, working alongside other transporters like the SUTs (Sucrose Transporters) which are responsible for the proton-motive-force-driven, high-affinity sucrose transport. oup.com
Research has also explored the role of the SBP promoter in gene expression. The SBP promoter from soybean has been shown to drive seed-specific gene expression in transgenic tobacco, indicating its utility in biotechnological applications for targeting gene expression to seeds. plos.orgnih.gov For instance, when the SBP promoter was used to control the expression of the DGAT1 gene (involved in triacylglycerol synthesis) in tobacco, it led to a significant increase in DGAT1 expression and oil content specifically in the seeds. nih.gov This highlights an indirect interaction with metabolic pathways by influencing the expression of key enzymes.
Physiological and Developmental Roles of the 62 Kd Sucrose Binding Protein
Role of 62-kD Sucrose (B13894) Binding Protein in Seed Development and Maturation
The 62-kD sucrose binding protein is essential for the proper development and maturation of seeds. ontosight.ai Research has shown that this protein is highly expressed in the seed coats and developing cotyledons of soybeans. ontosight.ainih.gov Its primary role in this context is to bind with sucrose and facilitate its transport into the developing seed. ontosight.ai This regulation of sucrose flow is critical for the process of seed filling, where storage compounds like oils and proteins are synthesized and accumulated. ontosight.aisemanticscholar.org
The temporal expression of the gene for the 62-kD SBP and the accumulation of the protein itself have been observed to closely parallel the rate of sucrose uptake in soybean cotyledons. nih.gov This indicates a direct involvement in providing the necessary carbon and energy for the embryo's growth. ontosight.aisemanticscholar.org The protein was identified as a 62-kD membrane protein in soybean cotyledons that is directly involved in sucrose translocation. semanticscholar.orgplos.org
Table 1: Impact of SBP Promoter on Transgenic Tobacco Seed Composition
| Metric | Fold Increase vs. Control | Reference |
| DGAT1 Gene Expression in Seeds | 7.8-fold | semanticscholar.orgnih.gov |
| Oil Content in Seeds | 2.19-fold | semanticscholar.orgnih.gov |
Contribution of this compound to Phloem Loading and Long-Distance Sucrose Transport
The 62-kD SBP is a significant contributor to the critical process of phloem loading, which is the initial step in the long-distance transport of sugars from source tissues (like mature leaves) to sink tissues (such as roots, flowers, and seeds). evitachem.comnih.gov This process involves moving sucrose, often against a concentration gradient, into the phloem's sieve element-companion cell (SE-CC) complex. nih.gov
Immunolocalization studies have identified the 62-kD SBP in the plasma membranes of cells actively engaged in sucrose transport, most notably the companion cells of the mature phloem. nih.gov Its presence in these specific cells strongly suggests a direct function in loading sucrose into the vascular system for transport throughout the plant. nih.govannualreviews.org While it is involved in sucrose transport, it is not believed to perform this function independently and likely interacts with other transport proteins. ontosight.ainih.gov Repression of SBP in transgenic plants has resulted in phenotypes characteristic of impaired sucrose translocation, further confirming its role in this long-distance transport pathway. oup.comufv.br
Impact of this compound on Carbon Partitioning in Plants
Carbon partitioning is the process by which a plant distributes the carbon fixed during photosynthesis to its various organs for growth, maintenance, and storage. ufv.br The 62-kD SBP plays an influential role in this distribution network. evitachem.comnih.gov By participating in phloem loading, the protein helps to determine how much sucrose is exported from source leaves to various sink tissues. oup.comnih.gov
Experiments involving the suppression of the SBP gene in transgenic tobacco plants have provided clear evidence of its impact on carbon partitioning. oup.comufv.br These plants exhibited an accumulation of carbohydrates, such as starch, within their source leaves. oup.comufv.br This accumulation occurs because the sucrose produced cannot be efficiently loaded into the phloem for transport, leading to a metabolic bottleneck in the leaves. oup.com This alteration in carbon distribution directly affects the balance of resources between different parts of the plant. semanticscholar.orgufv.br
Table 2: Cellular Localization of this compound in Tissues Active in Sucrose Transport
| Tissue | Cellular Location | Implied Function | Reference |
| Young Sink Leaves | Mesophyll Cells | Sucrose Uptake | nih.gov |
| Mature Phloem | Companion Cells | Phloem Loading | nih.gov |
| Developing Cotyledons | Cotyledonary Cells | Sucrose Uptake for Seed Filling | nih.gov |
Involvement of this compound in Plant Growth and Resource Allocation
The proper allocation of resources, particularly carbon, is fundamental to a plant's growth and development. oup.com The 62-kD SBP, through its role in sucrose transport and carbon partitioning, is directly involved in regulating plant growth. oup.comufv.br The efficient movement of sucrose from source to sink tissues is essential to provide the energy and structural carbon needed for the growth of roots, stems, and reproductive organs. nih.gov
Genetic and Genomic Landscape of the 62 Kd Sucrose Binding Protein Gene Family
Genomic Organization and Structure of 62-kD Sucrose (B13894) Binding Protein Genes
The genes encoding the 62-kD sucrose binding protein exhibit a structural organization that shares notable similarities with other well-known plant gene families. Detailed analysis of the soybean SBP gene family, specifically the SBP2 gene, has provided significant insights into its architecture. oup.com
Molecular cloning and sequence analysis of a full-length cDNA for the 62-kD SBP from soybean revealed that the protein includes a 29-amino acid leader peptide, which is cleaved from the mature protein. nih.gov This suggests the protein is targeted to a specific location within or outside the cell. Structurally, the SBP gene shows significant homology with the 7S vicilin-like seed storage protein genes. oup.com This evolutionary link suggests that SBPs may have evolved from ancestral storage proteins to acquire a role in transport and metabolism. oup.compsu.edu
In soybean, two genomic clones for the SBP2 gene, designated gsS641.1 and gsS641.2, have been isolated and characterized. oup.com These clones exhibit a high degree of sequence identity, which extends into the 5'-upstream regulatory regions, indicating they share identical promoter sequences. oup.com Analysis of a 1.0 kb 5'-flanking promoter region from the gsS641.1 clone identified several conserved motifs typical of eukaryotic promoters, alongside potential regulatory elements specific to plant genes. oup.com
Table 1: Genomic Features of the Soybean SBP2 Gene
| Genomic Feature | Description | Source |
|---|---|---|
| Genomic Clones | Two clones identified in soybean: gsS641.1 and gsS641.2. | oup.com |
| Promoter Region | Identical promoter sequences in gsS641.1 and gsS641.2. Contains conserved eukaryotic motifs and potential plant-specific regulatory elements. | oup.com |
| Structural Homology | Shares significant sequence and structural homology with the vicilin-like 7S seed storage proteins. | oup.com |
| Leader Peptide | A 29-amino acid leader sequence is present in the initial protein product but absent from the mature protein. | nih.gov |
Gene Copy Number and Allelic Variation of this compound Loci
The number of SBP genes within a plant's genome varies between species. In soybean (Glycine max), the this compound is encoded by a small gene family. oup.com Evidence from DNA gel blot analysis and nuclei in situ hybridization confirms the presence of at least two non-allelic genes for SBP in the soybean genome. oup.com
This contrasts with the situation in faba bean (Vicia faba), where DNA gel blot analysis indicates that the SBP is represented by only a single copy in the genome. oup.com
Allelic variation has also been observed within the SBP loci. The two soybean genomic clones, gsS641.1 and gsS641.2, are considered to be allelic forms of the SBP2 gene. oup.com They share very high sequence identity, with the only notable difference being a small sequence present in gsS641.2 that is absent in gsS641.1. oup.com This variation among alleles could potentially contribute to functional nuances or differential regulation of the protein.
Identification and Characterization of this compound Homologues and Orthologs in Diverse Plant Species
Homologues of the this compound have been identified in a variety of plant species, highlighting the conserved nature and fundamental importance of this protein family. Orthologs are genes in different species that evolved from a common ancestral gene through speciation, while paralogs are related by duplication within a genome. nih.govarxiv.org The identified SBP-related proteins in different plants are primarily considered orthologs, retaining similar functions related to sucrose physiology.
In soybean, the originally identified 62-kD SBP is part of a family that includes proteins like GmSBP2/S64. oup.compsu.edu Homologous genes have also been isolated from pea (Pisum sativum) and faba bean (Vicia faba). semanticscholar.orgplos.org For instance, a 52 kDa SBP homologue (VfSBPL) has been studied in Vicia faba, and another SBP sequence from this species was used to create a promoter construct for transgenic studies. nih.gov
Further research has identified a 64 kDa SBP in developing mung bean (Vigna radiata) seeds, termed VrSBP1. psu.edu This protein was confirmed to be a homologue of the soybean GmSBP2/S64 through mass spectrometry and N-terminal sequencing. psu.edu In the model plant Arabidopsis thaliana, a related protein has also been identified (GenBank accession AY058085), though it contains a predicted transmembrane domain, suggesting it might be functionally distinct from the vicilin-like SBPs. oup.com
The widespread presence of these SBP homologues and orthologs underscores their evolutionary significance in facilitating sucrose transport and allocation, processes vital for plant growth, development, and reproduction. nih.govfrontiersin.org
Table 2: Identified Homologues of this compound in Various Plant Species
| Plant Species | Identified Homologue | Accession No. | Key Findings | Source |
|---|---|---|---|---|
| Soybean (Glycine max) | 62-kD SBP, GmSBP2/S64 | AF191299 (cDNA) | Encoded by a small gene family; involved in sucrose uptake in developing cotyledons. | nih.govoup.com |
| Faba bean (Vicia faba) | SBP, VfSBPL (52 kDa) | AJ277287, VFA292221 | Encoded by a single-copy gene; homologue shows different functions during development. | oup.comsemanticscholar.orgplos.orgnih.gov |
| Pea (Pisum sativum) | SBP | Y11207 | Homologous gene isolated. | semanticscholar.orgplos.org |
| Mung bean (Vigna radiata) | VrSBP1 (64 kDa) | Not specified | Confirmed homologue of soybean GmSBP2/S64; localized to the tonoplast of protein storage vacuoles. | psu.edu |
| Arabidopsis thaliana | Putative SBP-related protein | AY058085 | Related protein identified; contains a predicted transmembrane domain, suggesting a potentially distinct function. | oup.com |
Compound Index
Regulation of 62 Kd Sucrose Binding Protein Expression and Activity
Transcriptional Regulation of 62-kD Sucrose (B13894) Binding Protein Genes
Transcriptional control is a primary mechanism for regulating the abundance of 62-kD SBP. This is governed by the interaction of transcription factors with specific DNA sequences in the promoter regions of SBP genes, leading to distinct expression patterns in different tissues and at various stages of plant development.
The regulation of gene expression at the promoter level is largely dictated by cis-regulatory elements, which are non-coding DNA sequences that serve as binding sites for transcription factors. wikipedia.org Analysis of the promoter region of an SBP gene from Vicia faba has provided significant insight into its transcriptional control. plos.org An in silico analysis of a 1860 bp promoter sequence identified numerous potential cis-acting elements that are crucial for directing gene expression. plos.orgnih.gov
These elements can be grouped into several functional categories, including those for general transcription, seed-specific expression, and response to hormonal signals like abscisic acid (ABA). plos.org Notably, specific cis-acting elements indirectly associated with triacylglycerol synthesis, such as GATABOX, DOFCOREZM, and CACGTGMOTIF, have also been identified within the SBP promoter. plos.orgnih.gov Further research on the soybean SBP2 promoter has revealed the presence of a distal cis-regulatory domain that specifically confines the promoter's activity to the vascular tissue in the plant's vegetative organs. dntb.gov.ua
Table 1: Identified Cis-Regulatory Elements in a Sucrose Binding Protein (SBP) Promoter This table summarizes key cis-acting elements identified in the promoter of an SBP gene and their putative functions, based on bioinformatic analyses.
| Element Category | Specific Elements Found | Putative Function | Source(s) |
| Seed-Specific Expression | 22 distinct elements | Directing gene expression specifically within seed tissues. | nih.gov |
| Hormonal Regulation | Abscisic acid (ABA) responsive elements | Mediating gene expression in response to the plant hormone ABA. | plos.org |
| Metabolic Regulation | GATABOX, DOFCOREZM, CACGTGMOTIF | Indirectly involved in the triacylglycerol (TAG) synthesis pathway. | plos.orgnih.gov |
| Tissue Confinement | Distal cis-regulatory domain | Restricting gene expression to vascular tissues in vegetative organs. | dntb.gov.ua |
Tissue-Specific Expression Patterns of the 62-kD Sucrose Binding Protein
The 62-kD SBP is not ubiquitously expressed; instead, its presence is concentrated in tissues that are actively involved in the transport of sucrose. nih.govkisti.re.kr Initial studies in soybean identified the protein in the plasma membranes of various cell types critical for carbon partitioning. nih.gov These include the mesophyll cells of young, developing sink leaves and the companion cells of the mature phloem, which are central to the process of phloem loading. nih.gov
Subsequent studies using promoter-reporter gene fusions have confirmed and expanded upon these findings. The promoter of a soybean SBP gene (GmSBP2) was shown to drive the expression of reporter genes specifically in the phloem of leaves, stems, and roots of transgenic tobacco plants. plos.orgoup.com Functional analysis of an SBP promoter from Vicia faba also demonstrated strong, seed-specific activity in transgenic tobacco. plos.orgnih.gov While low levels of expression were noted in vegetative leaves, GUS (β-glucuronidase) reporter activity was markedly high in the mature seeds, reinforcing the protein's role in sucrose transport to developing storage tissues. plos.orgsemanticscholar.org This tissue-specific expression is critical for the efficient movement of sugars from photosynthetic sources to non-photosynthetic sink tissues. nih.gov
The expression of the 62-kD SBP is also temporally regulated, aligning with the changing demands for sucrose during plant development. nih.gov In developing soybean cotyledons, the timing of SBP gene expression and the subsequent accumulation of the protein are closely correlated with the rate of sucrose uptake into the tissue. nih.gov This suggests a direct link between the protein's presence and the physiological need for sucrose import during seed filling.
Studies using promoter-GUS fusions have further illustrated this developmental dependency. In transgenic tobacco plants, GUS activity under the control of the SBP promoter was low during the vegetative stage but increased significantly in reproductive tissues, particularly in mature seeds. plos.orgsemanticscholar.org Other research has noted that SBP expression is highest during the initiation stage of seed coat development in soybean. plos.org This precise developmental timing ensures that sucrose is efficiently partitioned to support the growth and maturation of reproductive and storage organs.
Table 2: Tissue and Developmental Expression of this compound This table details the specific locations and developmental timing of 62-kD SBP expression based on protein localization and promoter activity studies.
| Plant | Tissue/Cell Type | Developmental Stage | Key Finding | Source(s) |
| Soybean | Mesophyll Cells | Young Sink Leaves | Associated with sucrose transport. | nih.gov |
| Soybean | Companion Cells | Mature Phloem | Associated with sucrose transport. | nih.gov |
| Soybean | Cotyledons | Developing | Expression parallels the rate of sucrose uptake. | nih.gov |
| Soybean | Seed Coat | Initiation Stage | High level of SBP expression observed. | plos.org |
| Transgenic Tobacco | Phloem (Leaves, Stems, Roots) | - | SBP2 promoter directs expression to vascular tissue. | plos.orgoup.com |
| Transgenic Tobacco | Leaves | Vegetative Stage | Low promoter activity. | plos.orgsemanticscholar.org |
| Transgenic Tobacco | Seeds | Mature | High promoter activity. | plos.orgsemanticscholar.org |
Post-Transcriptional and Translational Control Mechanisms of the this compound
Beyond transcriptional initiation, gene expression is fine-tuned by post-transcriptional and translational control mechanisms, which regulate mRNA processing, stability, and the efficiency of protein synthesis. mdpi.com While specific regulatory RNAs or RNA-binding proteins that directly target the 62-kD SBP mRNA have not been fully characterized, evidence points to the existence of such control. Studies using reporter genes, for instance, cannot exclude the possibility that the final accumulation of SBP protein might differ from reporter activity patterns due to post-transcriptional regulation. oup.com
A clear example of post-translational modification is the cleavage of a leader peptide. nih.gov Molecular cloning and sequence analysis revealed that the 62-kD SBP is synthesized with a 29-amino acid leader sequence that is absent from the mature, functional protein, indicating processing after translation. nih.gov Furthermore, research on a related protein, SECIS-binding protein 2-like (Sbp2l), demonstrates how translational control can be exerted in a specific cell lineage. nih.gov Sbp2l was found to regulate the translation of another protein by binding to its mRNA, suggesting that similar mechanisms could plausibly be involved in regulating the synthesis of the 62-kD SBP. nih.gov
Environmental and Hormonal Modulation of this compound Activity and Expression
Sucrose itself acts as a key signaling molecule, and its concentration within plant tissues is directly influenced by environmental factors such as light intensity and temperature. tandfonline.com Therefore, environmental conditions that alter sucrose levels can, in turn, modulate processes dependent on sucrose transport and signaling, including the expression of SBP. tandfonline.com
Hormonal regulation provides another layer of control. The analysis of the SBP gene promoter revealed the presence of cis-regulatory elements responsive to abscisic acid (ABA). plos.orgsemanticscholar.org ABA is a crucial hormone involved in many aspects of plant development, including seed maturation and the regulation of germination, processes where SBP plays a significant role. frontiersin.org The presence of ABA-responsive elements in the SBP promoter provides a direct molecular link for the hormonal coordination of sucrose transport during these critical developmental transitions. plos.org The kinase VcSnRK2.3, a component of the ABA signaling pathway, has been shown to promote anthocyanin biosynthesis, a process also influenced by sugar levels, highlighting the intricate crosstalk between hormonal and sugar signaling pathways. frontiersin.org
Evolutionary Perspectives of the 62 Kd Sucrose Binding Protein
Phylogenetic Analysis of 62-kD Sucrose (B13894) Binding Protein Genes and Proteins
Phylogenetic analysis reveals that the 62-kD sucrose binding protein is not a member of the canonical sugar transporter families. Instead, it belongs to the cupin superfamily and is structurally and evolutionarily related to vicilin-like seed storage proteins nih.govnih.gov. This relationship places its origins within a group of proteins primarily known for nutrient storage in seeds. The gene structure of SBP, characterized by conserved positions of intron/exon boundaries, is highly similar to that of vicilin genes, providing strong evidence for a shared ancestral gene nih.gov.
Within soybean, the SBP gene family has expanded through gene duplication. At least two non-allelic genes, GmSBP1 and GmSBP2/S64, have been identified. These genes share a high degree of sequence similarity but are located at different loci within the soybean genome, confirming they are paralogs that arose from a duplication event nih.gov. The existence of this small multigene family suggests that the function of SBP was important enough to be retained and potentially refined through duplicated gene copies.
The broader evolutionary context places SBPs within a superfamily that also includes legumins and germins, indicating a common ancestor for these functionally diverse proteins semanticscholar.org. The ability of some vicilins to bind sucrose suggests that this function may have been an ancestral trait that was later specialized and enhanced in the SBP lineage wikipedia.org.
Table 1: Known Paralogs of the Sucrose Binding Protein in Glycine max
| Gene Name | Genomic Clones | Relationship | Key Characteristics |
| GmSBP1 | Not specified | Paralog | Implicated in the regulation of total seed protein and amino acid content nih.govresearchgate.net. |
| GmSBP2/S64 | gsS641.1, gsS641.2 | Paralog | Promoter directs phloem-specific expression; structurally similar to vicilins nih.gov. |
Evolutionary Divergence of this compound Function
The evolution of the sucrose binding protein represents a significant functional divergence from its ancestral counterparts. While vicilins primarily serve as passive storage reservoirs for nitrogen and carbon in seeds, the SBP has evolved an active role associated with sucrose transport and signaling nih.gov. Despite this functional shift, the SBP retains a high degree of thermal and chemical stability, a physical characteristic likely inherited from its robust seed storage protein ancestors nih.gov.
The two paralogs in soybean, GmSBP1 and GmSBP2, appear to have largely conserved functions. Studies of the GmSBP2 promoter show it drives gene expression with high specificity to the phloem in leaves, stems, and roots nih.gov. This expression pattern is consistent with the protein's established role in sucrose translocation, suggesting that following their duplication, both genes were retained to perform similar, critical functions in nutrient transport pathways nih.gov.
Comparative Genomics of Sucrose Binding Protein Orthologs
Comparative genomics reinforces the evolutionary link between SBPs and vicilins and reveals the distribution of SBP orthologs across the plant kingdom.
In the soybean genome, the SBP gene family is organized into at least two distinct, non-allelic loci, as confirmed by fluorescence in situ hybridization (FISH) nih.gov. The conserved intron-exon structure between SBP and vicilin genes is a key piece of genomic evidence for their common origin, pointing to a single ancestral gene that later duplicated and diversified nih.gov.
Orthologs and related proteins are present in a wide range of plant species, indicating that the evolution of this protein family is not restricted to legumes. Vicilin-like proteins have been identified in non-legume species such as Arabidopsis thaliana and even in early-diverging gymnosperms like cycads semanticscholar.orgnih.gov. More specifically, proteins homologous to the soybean SBP are believed to be present in most seed plants, suggesting their functional importance is widespread nih.govresearchgate.net. For example, a protein identified as a "sucrose-binding protein-like" protein is a notable component of the chickpea (Cicer arietinum) seed proteome nih.gov. The presence of these orthologs across diverse plant lineages provides a basis for future research into the species-specific adaptations and functional nuances of these important proteins.
Table 2: Related Vicilin-like and SBP Orthologous Proteins in Different Plant Species
| Protein/Gene Name | Species | Protein Family/Type | Relevance |
| GmSBP1, GmSBP2 | Glycine max (Soybean) | Sucrose Binding Protein | The originally characterized SBP family, involved in sucrose transport and regulation nih.gov. |
| PAP85 (At3g22640) | Arabidopsis thaliana | Vicilin-like Protein | A vicilin-like ortholog in a model dicot species nih.gov. |
| A0A1S2XVJ8 | Cicer arietinum (Chickpea) | Sucrose-binding protein-like | An orthologous protein identified as a major component of the seed proteome nih.gov. |
| Not specified | Cycads | Vicilin-like Protein | Demonstrates the ancient origins of the vicilin superfamily before angiosperms semanticscholar.org. |
Future Directions and Emerging Research Avenues for the 62 Kd Sucrose Binding Protein
Elucidating Unresolved Mechanistic Aspects of 62-kD Sucrose (B13894) Binding Protein Action
Despite its discovery and initial characterization, the precise molecular mechanism of the 62-kD SBP is not fully understood. Research has shown that it is not an integral membrane protein and does not function independently to transport sucrose. nih.govnih.gov This suggests it likely works in concert with other membrane proteins to facilitate sucrose movement across the plasma membrane.
One of the key findings is that the soybean 62-kD SBP mediates a non-saturable sucrose uptake when expressed in yeast. nih.gov This form of uptake is distinct from the well-characterized proton-sucrose symporters, as it is relatively insensitive to pH changes and protonophores. nih.gov This indicates a novel mechanism for sucrose transport in plants that has been physiologically observed but was mechanistically undefined. nih.gov
Future research must focus on identifying the protein partners of the 62-kD SBP. Understanding how it associates with the plasma membrane and interacts with other transporters or regulatory proteins is crucial. It is also unclear how the binding of sucrose to this protein facilitates its transport into the cell. Does it act as a receptor that presents sucrose to a transporter, or is it part of a larger transport complex? These questions remain central to fully understanding its role.
Key Unresolved Questions:
What are the interacting protein partners of the 62-kD SBP at the plasma membrane?
What is the specific structural configuration of the SBP when bound to sucrose?
How does the SBP-mediated non-saturable uptake integrate with other known sucrose transport mechanisms?
Is the function of SBP regulated by post-translational modifications or other signaling molecules?
Potential Applications of 62-kD Sucrose Binding Protein Research in Plant Biotechnology and Crop Improvement
The central role of the 62-kD SBP in sucrose transport makes it a promising target for biotechnological applications aimed at improving crop yield and quality. Sucrose is the primary form of carbon transported from photosynthetic source tissues to non-photosynthetic sink tissues like seeds, fruits, and roots. frontiersin.org Therefore, modulating sucrose transport can significantly impact crop productivity.
One demonstrated application is the use of the SBP gene's promoter for targeted gene expression. In a study using transgenic tobacco, the SBP promoter was used to drive the expression of a gene in a seed-specific manner. plos.orgsemanticscholar.org This approach can be used to modify seed composition, for instance, by increasing the synthesis of oils or storage proteins. plos.org
Further research could explore the overexpression or modification of the SBP itself to enhance sucrose loading into the phloem or unloading into sink tissues. Enhancing the efficiency of sucrose transport could lead to increased biomass, higher seed fill, and ultimately, greater yield. For example, improving sucrose partitioning to the grain is a key strategy for increasing yield in cereal crops like rice. nih.govbiorxiv.org
| Application Area | Specific Approach | Potential Outcome | Supporting Research Focus |
|---|---|---|---|
| Targeted Gene Expression | Utilize the SBP promoter to drive expression of desired genes in sink tissues. | Enhanced nutritional value or altered composition of seeds and fruits (e.g., increased oil content). plos.orgsemanticscholar.org | Characterization of promoter elements for tissue-specific expression. |
| Enhanced Sink Strength | Overexpression of SBP in sink tissues (e.g., developing seeds, roots). | Increased sucrose uptake by sink tissues, leading to larger seeds or tubers and higher overall yield. | Understanding the rate-limiting steps of sucrose unloading and uptake. |
| Improved Carbon Partitioning | Modifying SBP expression to alter the distribution of sucrose between different plant organs. | Increased allocation of carbon to harvestable parts of the plant, improving harvest index. pnas.orgfrontiersin.org | Investigating the role of SBP in source-sink communication and regulation. |
Integration of this compound into Plant Systems Biology Models of Carbon Flow
Systems biology models are increasingly used to understand and predict how plants will grow and respond to environmental changes. researchgate.netpsu.edu These models simulate the flow of carbon from photosynthesis in the leaves to its various uses throughout the plant, including growth, maintenance, and storage. pbl.nl Currently, many models represent carbon transport in a simplified manner.
Integrating the specific kinetics and regulatory features of the 62-kD SBP could significantly improve the accuracy of these models. For instance, incorporating its non-saturable uptake kinetics could change predictions of how plants partition carbon under conditions of high sugar production. nih.gov Since the SBP is involved in a key step of carbon partitioning—phloem loading and unloading—its inclusion would allow for more realistic simulations of source-sink dynamics. nih.govresearchgate.net
To achieve this integration, more quantitative data on the SBP is needed. This includes its binding affinity for sucrose, its transport rates in different tissues and environmental conditions, and how its expression is regulated by factors like sugar status and developmental cues. This data would allow for the parameterization of mathematical modules that describe SBP function within larger models of plant metabolism and growth. youtube.com Ultimately, these more sophisticated models could be used to design strategies for engineering plants with optimized carbon allocation for improved yield and resilience.
| Data Type | Relevance to Modeling | Experimental Approach |
|---|---|---|
| Sucrose Binding Affinity (Kd) | Defines the concentration of sucrose at which the protein is active. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC). |
| Transport Kinetics | Provides rates for the non-saturable uptake component in the model. nih.gov | Heterologous expression studies (e.g., in yeast or oocytes), radioactive tracer uptake assays. |
| Expression Profiles | Allows for tissue-specific and condition-dependent modeling of SBP activity. | Quantitative PCR (qPCR), promoter-reporter gene fusions (e.g., GUS, GFP). |
| Protein Abundance | Determines the maximum transport capacity in different tissues. | Quantitative mass spectrometry, Western blotting with specific antibodies. |
Q & A
Q. What proteomic approaches identify post-translational modifications of the 62-kD SBP affecting its function?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
